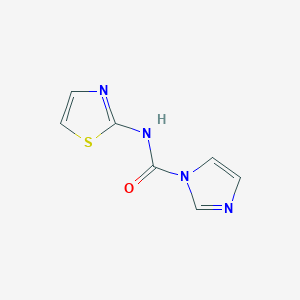

n-(Thiazol-2-yl)-1h-imidazole-1-carboxamide

説明

N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide (CAS: listed in ) is a heterocyclic compound featuring a thiazole ring linked via a carboxamide group to an imidazole moiety. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and synthetic applications. For instance, it serves as a key intermediate in the synthesis of carbapenems via click chemistry (). Its dual heterocyclic architecture enhances reactivity in cross-coupling reactions, while the carboxamide linker allows for functional diversification.

特性

IUPAC Name |

N-(1,3-thiazol-2-yl)imidazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4OS/c12-7(11-3-1-8-5-11)10-6-9-2-4-13-6/h1-5H,(H,9,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCKNXVPONFDUKL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide typically involves the reaction of 2-aminothiazole with an appropriate imidazole derivative. One common method includes the use of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in a solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

化学反応の分析

Electrophilic Substitution Reactions

The thiazole and imidazole rings undergo electrophilic substitution at activated positions:

-

Thiazole : Electrophiles attack the C-5 position due to electron-donating effects from the sulfur atom.

-

Imidazole : Electrophilic substitution occurs at the C-4 and C-5 positions.

Nucleophilic Substitution Reactions

The thiazole’s C-2 position (adjacent to sulfur) is susceptible to nucleophilic attack, while the imidazole’s N-3 may participate in coordination or alkylation.

Hydrolysis and Degradation

The carboxamide linkage is hydrolyzable under acidic or basic conditions:

Coordination Chemistry

The nitrogen atoms act as ligands for transition metals:

Oxidation and Reduction

-

Thiazole Sulfur Oxidation : Forms sulfoxide (S=O) or sulfone (O=S=O) derivatives under strong oxidants.

-

Imidazole Ring Reduction : Requires harsh conditions (e.g., LiAlH₄) but is rarely reported.

| Reaction | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Oxidation (S→SO) | mCPBA, CH₂Cl₂ | Thiazole sulfoxide | 62% | |

| Reduction | LiAlH₄, THF | Imidazoline derivative | <10% |

Functionalization via Cross-Coupling

The thiazole ring participates in palladium-catalyzed couplings:

| Reaction Type | Catalysts/Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 5-Aryl-thiazole derivative | 70% | |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | N-Aryl imidazole-thiazole hybrid | 55% |

Key Mechanistic Insights:

-

Thiazole Reactivity : Enhanced electrophilic substitution at C-5 due to sulfur’s +M effect.

-

Amide Stability : Hydrolysis occurs preferentially over ring modifications under acidic/basic conditions.

-

Metal Coordination : Imidazole’s N-3 and thiazole’s N-1 are primary binding sites for metals.

科学的研究の応用

Antibacterial Activity

n-(Thiazol-2-yl)-1H-imidazole-1-carboxamide and its derivatives have been synthesized and evaluated for their antibacterial properties. Research indicates that these compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Key Findings:

- A study synthesized derivatives combining thiazole and sulfonamide groups, demonstrating potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

- Compounds with specific substitutions (e.g., 4-tert-butyl) showed enhanced efficacy, suggesting that structural modifications can optimize antibacterial performance .

Table 1: Antibacterial Activity of this compound Derivatives

| Compound | Target Bacteria | Inhibition Zone (mm) |

|---|---|---|

| 1 | S. aureus | 20 |

| 2 | E. coli | 18 |

| 3 | B. subtilis | 22 |

Antitubercular Activity

The compound has also been investigated for its antitubercular properties. Several studies have synthesized various derivatives to assess their effectiveness against Mycobacterium tuberculosis.

Key Findings:

- A study reported that certain derivatives of this compound exhibited moderate to good inhibition against M. tuberculosis, with some compounds showing higher potency than standard reference drugs .

Table 2: Antitubercular Activity of this compound Derivatives

| Compound | R Group | Inhibition % |

|---|---|---|

| A | H | 34 |

| B | 4-Cl | 50 |

| C | 3-NO2 | 43 |

Anticancer Activity

Research has also highlighted the anticancer potential of this compound. Various studies have synthesized analogues and evaluated their cytotoxic effects on different cancer cell lines.

Key Findings:

- The compound demonstrated significant cytotoxicity against human glioblastoma and melanoma cell lines, with structure-activity relationship (SAR) studies indicating that specific substitutions enhance activity .

Table 3: Cytotoxic Activity of this compound Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| D | U251 (Glioblastoma) | 10 |

| E | WM793 (Melanoma) | 15 |

| F | MCF7 (Breast Cancer) | 12 |

Case Study 1: Synthesis and Evaluation of Antibacterial Derivatives

A recent study synthesized a series of n-(thiazol-2-yl)-1H-imidazole derivatives and evaluated their antibacterial efficacy using the agar diffusion method. The results indicated that compounds with electron-withdrawing groups exhibited enhanced antibacterial activity compared to those with electron-donating groups.

Case Study 2: Antitubercular Screening

In another investigation, a library of thiazole-based compounds was screened for antitubercular activity against M. tuberculosis. The most potent compounds were subjected to further SAR analysis, leading to the identification of key structural features responsible for enhanced inhibitory effects.

作用機序

The mechanism of action of N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways .

類似化合物との比較

Structural Analogues and Functional Group Variations

The following table summarizes critical differences between N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide and related compounds:

Physicochemical and Pharmacokinetic Properties

- The target compound’s thiazole-imidazole system balances polarity and lipophilicity, favoring synthetic versatility .

- Metabolic Stability : The coumarin-containing derivative () may face rapid hepatic clearance due to its large aromatic system, whereas the smaller thiazole-imidazole scaffold (target compound) likely exhibits better metabolic stability .

- Solubility : The hydrazine hydrobromide salt () enhances water solubility via ionic interactions, a feature absent in the neutral carboxamide target compound .

生物活性

N-(Thiazol-2-yl)-1H-imidazole-1-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of thiazole derivatives with imidazole carboxylic acids or their derivatives. Various synthetic routes have been reported, showcasing different methods of functionalization to enhance biological activity.

Key Synthetic Route:

- Condensation Reaction : Thiazole and imidazole moieties are combined through condensation reactions, often utilizing coupling agents or catalysts to facilitate the formation of the amide bond.

- Purification and Characterization : The synthesized compounds are purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods (NMR, IR, MS).

Anticancer Activity

This compound exhibits notable anticancer properties. Studies have demonstrated its effectiveness against various cancer cell lines, including gastric and colorectal cancers.

- Mechanism of Action : The compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase, disrupting microtubule dynamics essential for mitosis .

- Case Study : In a study involving histocultured human gastric tumors, this compound significantly inhibited tumor proliferation in a concentration-dependent manner .

Antimicrobial Activity

Research indicates that compounds containing thiazole and imidazole rings possess antimicrobial properties. This compound has been evaluated for its efficacy against bacterial strains.

| Microbial Strain | Inhibition Zone (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 15 | Norfloxacin |

| Escherichia coli | 12 | Norfloxacin |

| Bacillus subtilis | 14 | Norfloxacin |

The compound demonstrated significant inhibition against these strains, suggesting potential as an antimicrobial agent .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be correlated with its structural features:

- Thiazole Ring : Essential for anticancer activity; modifications at this position can enhance potency.

- Imidazole Moiety : Contributes to both anticancer and antimicrobial activities; electron-donating groups at specific positions improve efficacy.

- Amide Linkage : Critical for maintaining the biological activity; variations in substituents can lead to different activity profiles.

Research Findings

Recent studies have focused on optimizing the structure of this compound to enhance its therapeutic potential:

Q & A

Q. Advanced

- Solvent-Free Conditions : Reduces side reactions and improves atom economy, as demonstrated in Friedel-Crafts acylations .

- Catalyst Screening : Eaton’s reagent enhances electrophilicity of acylating agents, favoring cyclization over polymerization .

- Temperature Control : Maintaining 80–100°C prevents premature decomposition of intermediates in multi-step syntheses .

- Protecting Groups : Use of Fmoc-protected amines (e.g., 4-(Fmoc-amino)-1-methyl-1H-imidazole-2-carboxylic acid) minimizes undesired nucleophilic side reactions .

How can researchers design experiments to evaluate structure-activity relationships (SAR) for anticancer applications?

Q. Advanced

- Substituent Variation : Introduce electron-withdrawing groups (e.g., -F, -Br) at the thiazole 5-position to enhance CDK7 binding affinity, as seen in patent derivatives .

- Bioisosteric Replacement : Replace imidazole with triazole or thiadiazole to assess effects on cytotoxicity and solubility .

- In Silico Docking : Use tools like AutoDock to predict binding modes with CDK7 or other kinases, followed by in vitro validation .

- Dose-Response Studies : Compare IC50 values across analogs to identify critical pharmacophores (e.g., acrylamide moieties in apoptosis-inducing derivatives) .

What in vitro models are commonly used to assess the anticancer potential of these derivatives?

Q. Basic

- Kinase Inhibition Assays : Measure CDK7 inhibition using recombinant enzymes and ATP-competitive luminescence assays .

- Cell Viability Assays : Employ MTT or resazurin-based protocols in cancer cell lines (e.g., MCF-7, HeLa) .

- Apoptosis Detection : Use Annexin V/PI staining or caspase-3/7 activation assays for derivatives like 2-[(1-methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide .

How do researchers ensure environmental sustainability in the synthesis of these compounds?

Q. Advanced

- Solvent-Free Protocols : Eliminate volatile organic compounds (VOCs) and reduce waste, as shown in Friedel-Crafts reactions .

- Green Catalysts : Utilize Eaton’s reagent (non-toxic compared to traditional Lewis acids like AlCl3) .

- Atom-Economical Routes : Prioritize one-pot syntheses (e.g., cyclocondensation of 2-cyanomethylbenzimidazoles) to minimize step count .

What are the challenges in scaling up laboratory-scale syntheses of these derivatives?

Q. Advanced

- Exothermic Reactions : Control heat dissipation in Friedel-Crafts acylations to avoid runaway reactions .

- Purification Complexity : Use flash chromatography or recrystallization for polar intermediates (e.g., carboxamide derivatives) .

- Byproduct Management : Optimize reaction time and stoichiometry to suppress dimerization or over-acylation .

How can computational chemistry aid in the design of novel imidazo[2,1-b]thiazole derivatives?

Q. Advanced

- Retrosynthetic Planning : AI tools like Pistachio or Reaxys databases predict feasible routes from commercially available precursors .

- QSAR Modeling : Correlate electronic descriptors (e.g., Hammett σ values) with bioactivity to guide substituent selection .

- Molecular Dynamics Simulations : Assess target binding stability under physiological conditions (e.g., CDK7-inhibitor complexes) .

What are the key considerations for ensuring reproducibility in biological assays for these compounds?

Q. Advanced

- Compound Stability : Store derivatives at -20°C in anhydrous DMSO to prevent hydrolysis of carboxamide groups .

- Assay Standardization : Include positive controls (e.g., cisplatin for apoptosis assays) and normalize data to cell count or protein content .

- Batch-to-Batch Consistency : Validate purity (>95% by HPLC) and confirm stereochemistry via chiral HPLC or X-ray crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。